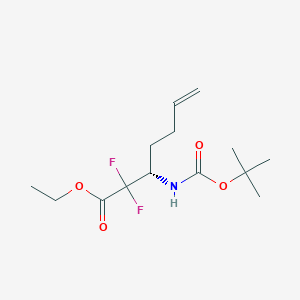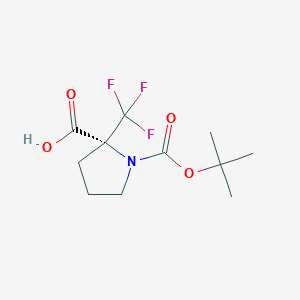
2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is an organic compound known for its unique chemical structure and properties. This compound features a core isoindole structure substituted with p-tolyl groups, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an appropriate amine.
Substitution with p-Tolyl Groups: The introduction of p-tolyl groups is achieved through electrophilic aromatic substitution reactions. This step often requires the use of catalysts such as Lewis acids to facilitate the substitution.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the isoindole-4,7-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione structure to dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-3,5-dione: Similar structure but different substitution pattern.
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,6-dione: Another isomer with different substitution positions.
Uniqueness
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
79482-91-0 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-2-(4-methylphenyl)isoindole-4,7-dione |
InChI |
InChI=1S/C22H18N2O2/c1-14-3-7-16(8-4-14)23-22-21-18(19(25)11-12-20(21)26)13-24(22)17-9-5-15(2)6-10-17/h3-13,23H,1-2H3 |
Clave InChI |
PUPMATJMCQGVGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=O)C3=CN2C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)




![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)


